molecular formula C18H24N2O3 B5629393 5-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-1-ethyl-2-piperidinone

5-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-1-ethyl-2-piperidinone

Cat. No.: B5629393
M. Wt: 316.4 g/mol
InChI Key: IZFCECNTFRVVNN-UHFFFAOYSA-N
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Description

The compound “5-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-1-ethyl-2-piperidinone” is a complex organic molecule. It contains several functional groups, including a benzyloxy group, an azetidinyl group, a carbonyl group, and a piperidinone group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyloxy group could be introduced through a benzylic oxidation and reduction process . The azetidinyl group could be formed through a reaction involving a protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The InChI code provided gives a representation of the molecule’s structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the benzyloxy group could undergo free radical attack . The carbonyl group could react with hydroxylamine to form oximes or hydrazine to form hydrazones .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the carbonyl group could make the compound polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were used as a reactant in a chemical reaction, its functional groups would interact with other molecules in specific ways to produce the desired products .

Future Directions

The future directions for research involving this compound could include exploring its potential uses in various chemical reactions, studying its reactivity under different conditions, and investigating its safety and environmental impact .

Properties

IUPAC Name

1-ethyl-5-(3-phenylmethoxyazetidine-1-carbonyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-2-19-10-15(8-9-17(19)21)18(22)20-11-16(12-20)23-13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFCECNTFRVVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CCC1=O)C(=O)N2CC(C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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